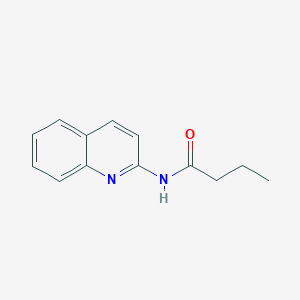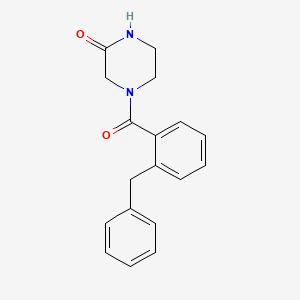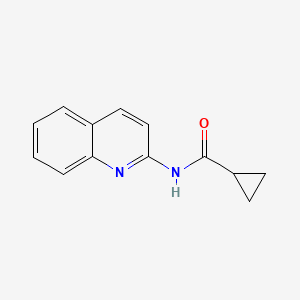
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases. This drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
The exact mechanism of action of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, inflammation, and pain perception. By modulating this receptor, (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone may have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have analgesic effects in animal models of pain. These effects are believed to be mediated by the modulation of the α7nAChR.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is its high yield and purity, which makes it suitable for further studies. In addition, its potential therapeutic effects in various diseases make it an attractive candidate for further research. However, one limitation of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is its limited availability, which may hinder its use in large-scale studies.
Direcciones Futuras
For research on (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone include elucidating its mechanism of action, evaluating its therapeutic effects in clinical trials, and developing more potent and selective α7nAChR modulators.
Métodos De Síntesis
The synthesis of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone involves several steps, including the reaction of tert-butylcyclohexylmagnesium bromide with 4-chloro-1-piperidinylmethanone, followed by hydrolysis and purification. The final product is obtained in high yield and purity, making it suitable for further studies.
Aplicaciones Científicas De Investigación
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases. In addition, (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has also been studied for its potential use as an analgesic, with promising results in preclinical studies.
Propiedades
IUPAC Name |
(4-tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)13-6-4-12(5-7-13)15(19)17-10-8-14(18)9-11-17/h12-14,18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCMLUVVNXGDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)



![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)

